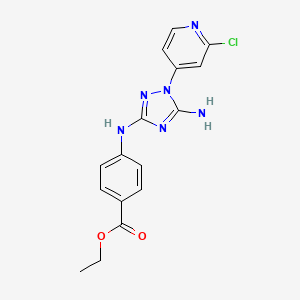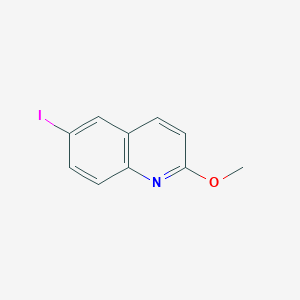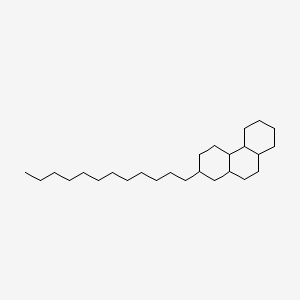
2-n-Dodecylperhydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-n-Dodecylperhydrophenanthrene is a complex organic compound with the molecular formula C26H48 It is a derivative of phenanthrene, characterized by the addition of a dodecyl group and full hydrogenation of the phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Dodecylperhydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives followed by the introduction of a dodecyl group. The hydrogenation process requires specific catalysts such as palladium or platinum under high-pressure hydrogen gas. The dodecyl group can be introduced through Friedel-Crafts alkylation using dodecyl chloride and an aluminum chloride catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-n-Dodecylperhydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene core, especially at the 9 and 10 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Aluminum chloride, dodecyl chloride.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully hydrogenated derivatives.
Substitution: Alkylated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
2-n-Dodecylperhydrophenanthrene has diverse applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation and alkylation reactions.
Biology: Investigated for its potential biological activities and interactions with cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-n-Dodecylperhydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can integrate into cellular membranes due to its hydrophobic nature, potentially affecting membrane fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Phenanthrene: The parent compound, known for its aromatic properties and use in the synthesis of dyes, plastics, and pharmaceuticals.
Anthracene: Another polycyclic aromatic hydrocarbon with similar structural features but different reactivity and applications.
Naphthalene: A simpler aromatic compound with two fused benzene rings, used in mothballs and as a precursor in chemical synthesis.
Uniqueness: 2-n-Dodecylperhydrophenanthrene stands out due to its fully hydrogenated phenanthrene core and the presence of a long dodecyl chain. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
55334-22-0 |
|---|---|
Fórmula molecular |
C26H48 |
Peso molecular |
360.7 g/mol |
Nombre IUPAC |
2-dodecyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene |
InChI |
InChI=1S/C26H48/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-20-26-24(21-22)19-18-23-15-12-13-16-25(23)26/h22-26H,2-21H2,1H3 |
Clave InChI |
YIZZECQVSWASEZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1CCC2C(C1)CCC3C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


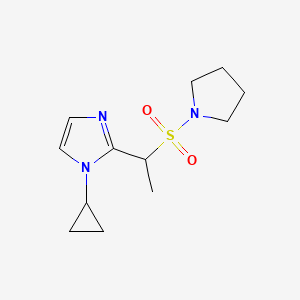
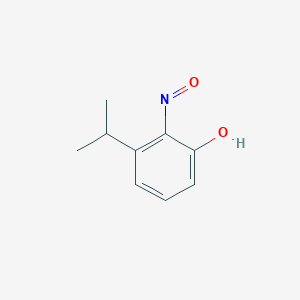
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-](/img/structure/B13945356.png)
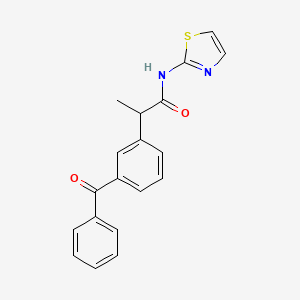
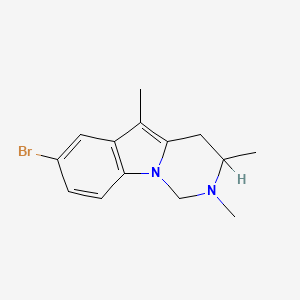
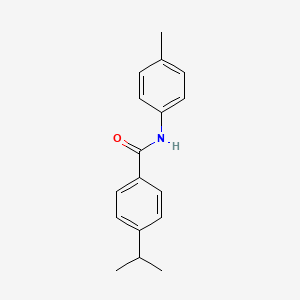
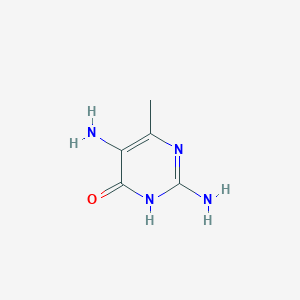
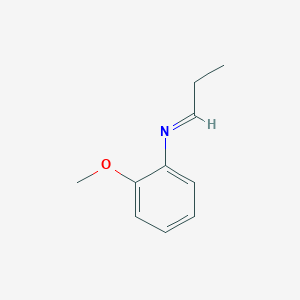
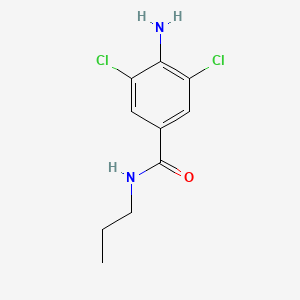
![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)
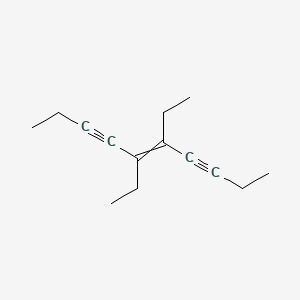
![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)
